molecular formula C19H15BrN4O2 B2953307 N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923217-98-5

N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B2953307
CAS No.: 923217-98-5
M. Wt: 411.259
InChI Key: GPYJZPWVFPFBTI-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a useful research compound. Its molecular formula is C19H15BrN4O2 and its molecular weight is 411.259. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O2/c1-12-22-23-19(26-12)17-10-13-4-2-3-5-16(13)24(17)11-18(25)21-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYJZPWVFPFBTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C19H15BrN4O2C_{19}H_{15}BrN_{4}O_{2} with a molecular weight of 411.3 g/mol. The compound features a bromophenyl group and an indole moiety linked through an acetamide function to a 1,3,4-oxadiazole ring.

PropertyValue
Molecular FormulaC19H15BrN4O2
Molecular Weight411.3 g/mol
CAS Number923217-98-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate brominated phenyl and oxadiazole derivatives. The detailed synthetic pathway often includes the formation of the oxadiazole ring through cyclization reactions involving hydrazines or carboxylic acids.

Antimicrobial Activity

Research has indicated that compounds related to oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the oxadiazole moiety can effectively inhibit both Gram-positive and Gram-negative bacteria. The antimicrobial activity is generally assessed using methods such as the disk diffusion method or broth microdilution assays.

In a study focusing on oxadiazole derivatives, compounds with similar structural features demonstrated promising activity against various microbial strains, suggesting that this compound may also possess notable antimicrobial properties .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, compounds with indole and oxadiazole structures have shown activity against breast cancer cell lines (e.g., MCF7) in vitro. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Molecular docking studies have been performed to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies reveal that the compound binds effectively to specific sites on proteins such as Bcl-2, influencing apoptosis pathways .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-donating groups (like methyl) on the oxadiazole ring enhances biological activity. Additionally, substituents on the phenyl and indole rings significantly influence the potency against microbial and cancerous cells. For example, modifications on the bromophenyl group can lead to increased cytotoxicity or selectivity towards specific cancer cell lines .

Case Studies

Several case studies have documented the biological evaluation of similar compounds:

  • Antimicrobial Evaluation : A study reported that a series of oxadiazole derivatives exhibited varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with bromine substitutions showed enhanced efficacy compared to their non-brominated counterparts .
  • Anticancer Screening : In another investigation, an indole-linked oxadiazole derivative was tested against human glioblastoma cells and showed significant cytotoxicity with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

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